An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Drug Discovery
An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Core Scaffold in Drug Discovery
CAS Number: 1251033-27-8
This technical guide provides a comprehensive overview of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound that serves as a crucial building block in the development of therapeutic agents. Its pyrazolo[3,4-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
While detailed experimental data for the parent 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is not extensively published, its properties can be inferred from data on its derivatives and related analogs. Characterization of this compound and its derivatives typically involves standard analytical techniques.
Table 1: Physicochemical Properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine and a Representative Derivative.
| Property | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | C₅H₃BrN₄ | C₆H₄BrClN₄ |
| Molecular Weight | 199.01 g/mol | 247.48 g/mol |
| Appearance | Likely a solid | Solid |
| CAS Number | 1251033-27-8 | 1936084-77-3 |
Note: Properties for the parent compound are predicted based on its structure and data from commercial suppliers. Data for the derivative is from publicly available sources.
Synthesis and Functionalization
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core is a well-established process in organic chemistry, often starting from substituted pyrazoles. The 3-bromo substituent serves as a versatile handle for further functionalization, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Strategy
A common route to the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of an appropriately substituted aminopyrazole with a one-carbon synthon, such as formamide or orthoformates. Subsequent halogenation at the 3-position can be achieved using reagents like N-bromosuccinimide (NBS).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyrazolo[3,4-d]pyrimidine derivative, a key step in the diversification of this scaffold.[2]
Materials:
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Biological Activity and Applications
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen-rich heterocyclic core mimics the purine structure of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.[3] The 3-bromo derivative is a key intermediate in the synthesis of a multitude of potent and selective kinase inhibitors targeting various members of the kinome.
Table 2: Biological Activity of Representative 1H-pyrazolo[3,4-d]pyrimidine Derivatives.
| Compound Class | Target Kinase(s) | IC₅₀ Values | Cellular Activity | Reference(s) |
| Phenyl-substituted pyrazolo[3,4-d]pyrimidines | EGFR | 0.016 µM - 0.236 µM | Antiproliferative against A549 and HCT-116 cells | [4] |
| Amino-substituted pyrazolo[3,4-d]pyrimidines | BRK/PTK6 | Low nanomolar range | Anti-migratory and anti-invasive in TNBC cell lines | [2] |
| Pyrazolo[3,4-d]pyrimidine-based compounds | CDK2/cyclin A | 0.057 µM - 0.119 µM | Cytotoxic against MCF-7, HCT-116, and HepG-2 cells | [3] |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | EGFR, VEGFR2, Top-II | 0.3 µM - 24 µM | Potent cytotoxicity against MCF-7, HCT116, and HepG-2 cells | [5] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Src, Abl | Nanomolar range | Induce apoptosis and reduce proliferation in tumor cell lines | [6] |
Note: The IC₅₀ values and cellular activities reported are for various derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold and not for the 3-bromo parent compound itself.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compound (e.g., a 3-substituted-1H-pyrazolo[3,4-d]pyrimidine)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions, a positive control inhibitor, and a vehicle control (DMSO).
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: Generic Kinase Signaling Pathway Targeted by Inhibitors.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the discovery and evaluation of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Drug Discovery Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitors.
References
- 1. 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-6-chloro-1-methyl-(1936084-77-3) 1H NMR [m.chemicalbook.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
